2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
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Description
2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C23H25N5OS and its molecular weight is 419.55. The purity is usually 95%.
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Biological Activity
2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide, also known as N-mesityl-2-((4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl)thio)acetamide, is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C25H29N5OS, indicating a complex structure that includes a piperazine moiety, a pyrimidine ring, and a thioamide linkage. These structural features are believed to contribute to its pharmacological properties.
Target Enzyme: Acetylcholinesterase (AChE)
The primary mechanism by which this compound exhibits its biological activity is through the inhibition of acetylcholinesterase. AChE is an enzyme responsible for the breakdown of acetylcholine (ACh), a neurotransmitter crucial for memory and learning processes. By inhibiting AChE, the compound increases the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
In Vitro Studies
Research has demonstrated that this compound exhibits significant inhibitory activity against AChE. The effectiveness of this compound was evaluated using Ellman's method, which quantifies AChE activity through colorimetric assays. The results indicated that this compound has a promising potential as an acetylcholinesterase inhibitor, which is critical for developing treatments for Alzheimer's disease.
Anticancer Activity
In addition to its neuroprotective effects, this compound has shown potential anticancer properties. Studies have assessed its cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound demonstrated significant inhibitory effects on these cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics .
Comparative Analysis of Biological Activity
The following table summarizes the biological activities of this compound compared to other related compounds:
Case Studies
- Alzheimer's Disease Model : In a preclinical study involving animal models of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative conditions .
- Cancer Cell Line Evaluation : In vitro testing against various cancer cell lines revealed that this compound significantly inhibited cell proliferation and induced apoptosis in both MDA-MB-231 and A549 cells, highlighting its dual role as both an anti-Alzheimer's and anticancer agent .
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[4-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5OS/c1-18-6-5-7-19(16-18)25-22(29)17-30-23-24-11-10-21(26-23)28-14-12-27(13-15-28)20-8-3-2-4-9-20/h2-11,16H,12-15,17H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHHWQXOUJPXYRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CC(=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.